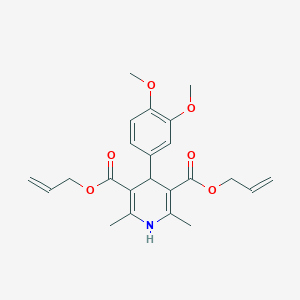![molecular formula C25H22N2O3S B418112 3-(1,3-benzodioxol-5-yl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B418112.png)
3-(1,3-benzodioxol-5-yl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Cambridge ID 6237892 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary, general methods for preparing such compounds often include:
Polymerization: Using catalysts to polymerize amino acid carboxy anhydride-based compounds.
Reaction with Metal and Transmetallation: Involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Chemical Reactions Analysis
Cambridge ID 6237892 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cambridge ID 6237892 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of Cambridge ID 6237892 involves its interaction with specific molecular targets and pathways. Computational methods, such as MAVEN, are used to predict drug targets and understand modulated downstream pathways . These interactions can lead to various biochemical effects, making the compound valuable for drug discovery and development.
Comparison with Similar Compounds
Cambridge ID 6237892 can be compared with other similar compounds available through ChemBridge. These compounds often share structural similarities but may differ in their specific applications and properties . The unique aspects of Cambridge ID 6237892 include its specific molecular structure and the particular pathways it affects, which distinguish it from other compounds in its class.
Conclusion
Cambridge ID 6237892 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable asset for researchers and industry professionals alike.
Properties
Molecular Formula |
C25H22N2O3S |
|---|---|
Molecular Weight |
430.5g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-6-(5-methylthiophen-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H22N2O3S/c1-14-6-9-23(31-14)25-24-19(26-17-4-2-3-5-18(17)27-25)10-16(11-20(24)28)15-7-8-21-22(12-15)30-13-29-21/h2-9,12,16,25-27H,10-11,13H2,1H3 |
InChI Key |
HTMLOCJJKALHQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C6N2 |
Canonical SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C6N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B418039.png)



![N-(sec-butyl)-2-{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B418044.png)
![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methylpropyl)acetamide](/img/structure/B418046.png)
![ethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B418047.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B418049.png)

![N-(sec-butyl)-2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B418051.png)
![4-{[5-(4-Hydroxy-3-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B418052.png)
![4-{[5-(5-Bromo-3-chloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B418056.png)


